molecular formula C6H8N4O2S B12811127 6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone CAS No. 6501-95-7

6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

Cat. No.: B12811127
CAS No.: 6501-95-7
M. Wt: 200.22 g/mol
InChI Key: ZNIGBVHXVZODGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a complex organic compound belonging to the pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with thiourea derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amino derivatives.

    Substitution: The amino and thioxo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its structural features could enable it to act as an enzyme inhibitor or a ligand for specific receptors.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and agrochemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone involves its interaction with specific molecular targets. The amino and nitroso groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The thioxo group may also play a role in binding to metal ions or other cofactors.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: shares similarities with other pyrimidinone derivatives, such as:

Uniqueness

The presence of both amino and nitroso groups in this compound distinguishes it from other similar compounds

Properties

CAS No.

6501-95-7

Molecular Formula

C6H8N4O2S

Molecular Weight

200.22 g/mol

IUPAC Name

6-amino-1,3-dimethyl-5-nitroso-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C6H8N4O2S/c1-9-4(7)3(8-12)5(11)10(2)6(9)13/h7H2,1-2H3

InChI Key

ZNIGBVHXVZODGC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=S)C)N=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.